![molecular formula C8H6ClNO B3031997 2-Chloro-4-isocyano-1-methoxybenzene CAS No. 920524-21-6](/img/structure/B3031997.png)
2-Chloro-4-isocyano-1-methoxybenzene
Overview
Description
2-Chloro-4-isocyanato-1-methoxybenzene is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 . It is also known by its IUPAC name, 2-chloro-4-isocyanato-1-methoxybenzene .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.59 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Environmental Studies and Degradation Pathways
In environmental science, the degradation pathways of structurally related compounds, such as methoxychlor and other methoxybenzene derivatives, have been extensively studied. For instance, methoxychlor, a compound closely related to 2-Chloro-4-isocyano-1-methoxybenzene, undergoes electrochemical reduction processes. These studies reveal the mechanisms through which these compounds break down in environmental contexts, shedding light on the fate of chlorinated organic pollutants (McGuire & Peters, 2016; Gackowska et al., 2015).
Organic Synthesis and Chemical Reactions
In the realm of organic chemistry, the synthesis and reactivity of compounds featuring chloro, isocyano, and methoxy groups have been explored to create diverse molecular architectures. For example, studies on the electrochemical behavior of chloro- and methoxy-substituted benzene derivatives provide insights into potential synthetic routes and the reactivity of similar compounds (Peverly et al., 2014). Furthermore, the interaction of methoxybenzenes with other chemical species under specific conditions has been investigated for the synthesis of new compounds, demonstrating the versatility of methoxybenzene derivatives in chemical synthesis (Rozhkova et al., 2017).
Material Science and Catalysis
In material science, the catalytic properties of methoxy-substituted compounds are of interest for applications in polymerization and the production of industrially relevant chemicals. The study of catalytic reduction processes involving methoxychlor highlights the potential of methoxybenzene derivatives in catalysis and material synthesis, offering pathways to environmentally friendly and efficient production methods (McGuire et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other aromatic compounds, it may undergo electrophilic aromatic substitution reactions . In such reactions, the compound could form a sigma-bond with its target, generating a positively charged intermediate . This intermediate could then undergo further reactions, leading to changes in the target’s function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-isocyano-1-methoxybenzene is currently unavailable These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which it reaches its site of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness . .
properties
IUPAC Name |
2-chloro-4-isocyano-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMPQKKAHKFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+]#[C-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405846 | |
Record name | 2-chloro-4-isocyano-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920524-21-6 | |
Record name | 2-chloro-4-isocyano-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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